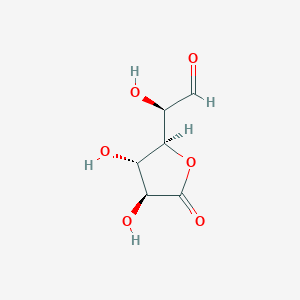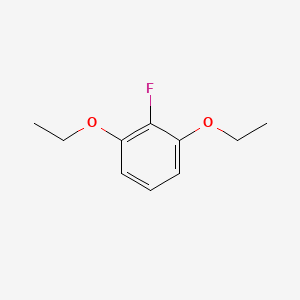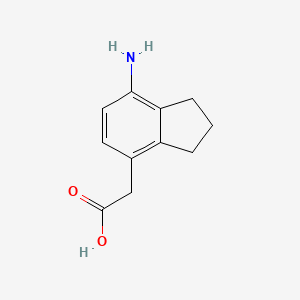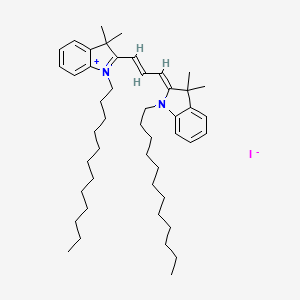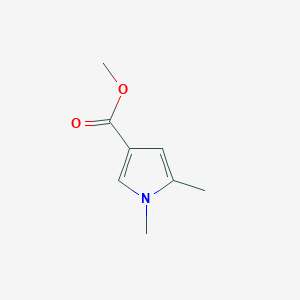
Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carboxylate ester group at position 3. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents, sulfonyl chlorides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the reagent used.
科学的研究の応用
Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.
Medicine: Explored for its role in drug development due to its pharmacologically active pyrrole core.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The aromatic pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 5 enhances its stability and reactivity compared to other pyrrole derivatives. This unique structure makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 1,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(5-9(6)2)8(10)11-3/h4-5H,1-3H3 |
InChIキー |
VGBPQNZYRXHODP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN1C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)
![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
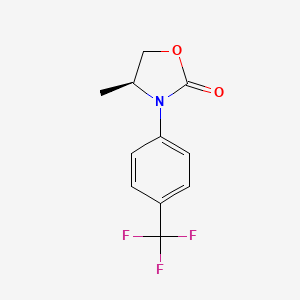

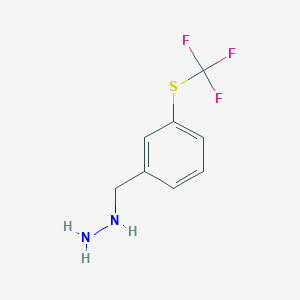
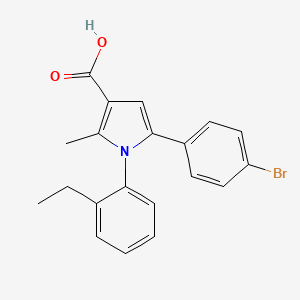

![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
